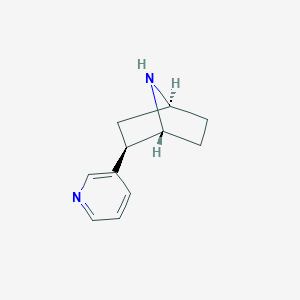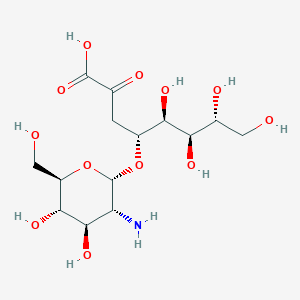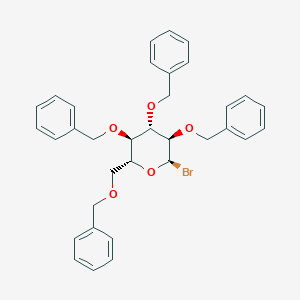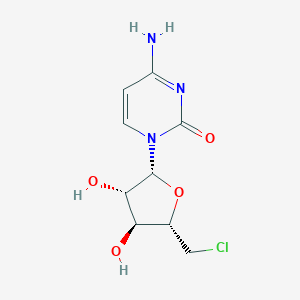
(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol
描述
(1R)-Octahydro-2H-quinolizin-1-ylmethanethiol, commonly known as otilonium bromide, is a quaternary ammonium compound that is used as a spasmolytic agent in the treatment of irritable bowel syndrome (IBS). It acts by inhibiting the contraction of smooth muscles in the gastrointestinal tract, thereby reducing the symptoms of IBS such as abdominal pain, bloating, and diarrhea.
作用机制
The exact mechanism of action of otilonium bromide is not fully understood. However, it is known to act as a calcium channel blocker, inhibiting the influx of calcium ions into smooth muscle cells. This leads to a reduction in the intracellular calcium concentration, which in turn reduces the contraction of smooth muscles in the gastrointestinal tract.
生化和生理效应
Otilonium bromide has several biochemical and physiological effects. It has been shown to reduce the release of acetylcholine and other neurotransmitters that are involved in the contraction of smooth muscles. It also reduces the release of inflammatory mediators such as histamine and prostaglandins, which may contribute to the symptoms of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.
实验室实验的优点和局限性
One advantage of otilonium bromide is that it is a selective spasmolytic agent, meaning that it specifically targets smooth muscles in the gastrointestinal tract. This makes it a useful tool for studying the physiology of these muscles in vitro. However, one limitation is that its effects may be influenced by other factors such as the presence of other drugs or hormones.
未来方向
There are several future directions for research on otilonium bromide. One area of interest is its potential use in the treatment of other medical conditions such as urinary incontinence and inflammatory bowel disease. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to elucidate the molecular targets of otilonium bromide and its effects on intracellular signaling pathways. Finally, there is a need for more studies on the long-term safety and efficacy of otilonium bromide in the treatment of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.
合成方法
Otilonium bromide can be synthesized by the reaction of 2-amino-5-chlorobenzonitrile with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrogen sulfide to obtain (1R)-Octahydro-2H-quinolizin-1-ylmethanethiol. The yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
Otilonium bromide has been extensively studied for its efficacy in the treatment of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol. Several clinical trials have shown that otilonium bromide can significantly reduce the symptoms of (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol, including abdominal pain, bloating, and diarrhea. It has also been shown to improve the quality of life of patients with (1r)-Octahydro-2h-quinolizin-1-ylmethanethiol.
In addition to its clinical application, otilonium bromide has also been studied for its potential use in other medical conditions. For example, it has been shown to inhibit the contraction of smooth muscles in the urinary tract, suggesting that it may be useful in the treatment of urinary incontinence. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other inflammatory conditions.
属性
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJFQEVIICXDDP-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935381 | |
| Record name | (Octahydro-2H-quinolizin-1-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r)-Octahydro-2h-quinolizin-1-ylmethanethiol | |
CAS RN |
156171-03-8 | |
| Record name | Thiolupinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156171038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octahydro-2H-quinolizin-1-yl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)








